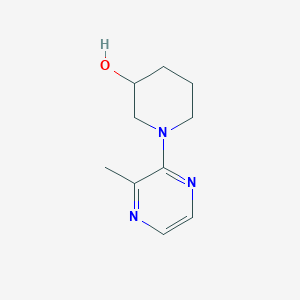

1-(3-Methylpyrazin-2-yl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-(3-methylpyrazin-2-yl)piperidin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c1-8-10(12-5-4-11-8)13-6-2-3-9(14)7-13/h4-5,9,14H,2-3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZBLOQJEKKXNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1N2CCCC(C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Characterization and Application of 1-(3-Methylpyrazin-2-yl)piperidin-3-ol

This technical guide details the chemical identity, synthesis, and application of 1-(3-Methylpyrazin-2-yl)piperidin-3-ol , a specialized heterocyclic building block used in medicinal chemistry.

Part 1: Chemical Identity & Core Data[1]

This compound is a bifunctionalized heterocyclic scaffold often employed in drug discovery to modulate physicochemical properties (solubility, lipophilicity) of kinase inhibitors and GPCR ligands. While the specific conjugate is a custom intermediate, it is synthesized from widely available commercial precursors.

Compound Identification

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Name | 2-(3-Hydroxypiperidin-1-yl)-3-methylpyrazine |

| Molecular Formula | C₁₀H₁₅N₃O |

| Molecular Weight | 193.25 g/mol |

| Predicted LogP | ~0.8 (Highly favorable for CNS penetration and oral bioavailability) |

| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |

Precursor CAS Registry

As a specialized intermediate, this compound is best identified by its constituent synthons. Use the following CAS numbers for procurement:

-

Precursor A (Electrophile): 2-Chloro-3-methylpyrazine

-

Precursor B (Nucleophile): 3-Hydroxypiperidine (Piperidin-3-ol)[5]

Part 2: Synthesis Strategy & Protocols

Mechanistic Insight

The formation of this compound proceeds via a Nucleophilic Aromatic Substitution (SₙAr) .

-

Challenge: The methyl group at the C3 position of the pyrazine ring creates steric hindrance ortho to the leaving group (chlorine).

-

Solution: Standard SₙAr conditions (mild base/heat) may be sluggish. Using a polar aprotic solvent (DMSO or NMP) at elevated temperatures (100–120°C) is recommended to overcome the activation energy barrier. Alternatively, Palladium-catalyzed Buchwald-Hartwig amination can be used if thermal conditions degrade the precursors.

Experimental Protocol (Thermal SₙAr)

Reagents:

-

2-Chloro-3-methylpyrazine (1.0 eq)[3]

-

Piperidin-3-ol (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl sulfoxide (DMSO) (Concentration: 0.5 M)

Step-by-Step Methodology:

-

Setup: In a pressure-rated reaction vial, dissolve 2-Chloro-3-methylpyrazine and Piperidin-3-ol in anhydrous DMSO.

-

Base Addition: Add finely powdered K₂CO₃. ( Note: Milling the base increases surface area and reaction rate.)

-

Reaction: Seal the vial and heat to 110°C for 12–16 hours. Monitor by LC-MS for the disappearance of the chloride (M+H 129).

-

Workup:

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and wash 3x with water to remove DMSO.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

-

Purification: The crude residue is typically an oil.[4] Purify via Flash Column Chromatography using a gradient of 0–10% Methanol in Dichloromethane (DCM).

Workflow Visualization

The following diagram outlines the logical flow for synthesis and decision-making based on steric outcomes.

Figure 1: Decision matrix for the synthesis of sterically hindered pyrazine-piperidine adducts.

Part 3: Applications in Drug Design

Solubility Enhancement

The piperidin-3-ol moiety is a "privileged structure" for improving the physicochemical profile of lipophilic drug candidates.

-

Mechanism: The hydroxyl group (-OH) acts as a hydrogen bond donor/acceptor, lowering LogD and increasing aqueous solubility without introducing a formal charge (unlike amines).

-

Stereochemistry: Using the chiral (R) or (S) enantiomers (CAS 62414-68-0 / 24211-55-0) allows for probing the spatial requirements of the target binding pocket.

Bioisosterism

The 3-methylpyrazine core serves as a bioisostere for:

-

o-Tolyl groups: Retains the lipophilic bulk but adds polarity (Nitrogen atoms).

-

Pyridines: The extra nitrogen in the pyrazine ring lowers the pKa of the system, potentially reducing hERG channel liability compared to more basic pyridine analogs.

Analytical Characterization Data (Predicted)

When validating the synthesized compound, look for these key NMR signals:

-

¹H NMR (DMSO-d₆):

-

Pyrazine Aromatic: Two doublets (or broad singlets) around δ 7.8–8.2 ppm.

-

Methyl Group: A sharp singlet around δ 2.3–2.5 ppm (deshielded by the aromatic ring).

-

Piperidine -CH-OH: A multiplet around δ 3.5–3.8 ppm.

-

Piperidine N-CH₂: Broad multiplets around δ 3.0–4.0 ppm (due to rotamers or ring flipping).

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 566324 (Piperazine analogs and synthesis). Retrieved from [Link]

-

Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SnAr) Reaction Conditions. Retrieved from [Link]

Sources

- 1. 2-chloro-3-methylpyrazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-chloro-3-methylpyrazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Cas 95-58-9,2-CHLORO-3-METHYLPYRAZINE | lookchem [lookchem.com]

- 4. 2-CHLORO-3-METHYLPYRAZINE | 95-58-9 [chemicalbook.com]

- 5. PIPERIDIN-3-OL | CAS 6859-99-0 [matrix-fine-chemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. (3S)-piperidin-3-ol - C5H11NO | CSSB00000688112 [chem-space.com]

3-hydroxy-1-(3-methylpyrazin-2-yl)piperidine properties

An In-Depth Technical Guide to 3-hydroxy-1-(3-methylpyrazin-2-yl)piperidine: Synthesis, Characterization, and Potential Pharmacological Applications

Executive Summary

This technical guide provides a comprehensive overview of 3-hydroxy-1-(3-methylpyrazin-2-yl)piperidine, a novel heterocyclic compound with significant potential in drug discovery and development. By integrating a substituted pyrazine moiety with a 3-hydroxypiperidine scaffold, this molecule presents a unique structural framework for interacting with various biological targets. Piperidine and its derivatives are fundamental building blocks in medicinal chemistry, present in numerous pharmaceuticals, while pyrazine derivatives are also recognized for their diverse pharmacological activities.[1][2] This document details the molecule's physicochemical properties, proposes a robust synthetic pathway with detailed experimental protocols, and explores its potential pharmacological profile based on structure-activity relationships of analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this promising chemical entity.

Physicochemical and Structural Properties

The structure of 3-hydroxy-1-(3-methylpyrazin-2-yl)piperidine combines two key pharmacophores: a 3-hydroxypiperidine ring and a 3-methylpyrazine ring. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, known for its role in CNS-active compounds and other therapeutic agents.[1][3] The hydroxyl group at the 3-position introduces a hydrogen bond donor/acceptor site, potentially enhancing binding affinity and modulating solubility. The N-linked 3-methylpyrazine ring contributes to the molecule's aromaticity, polarity, and potential for specific receptor interactions. The methyl group on the pyrazine ring can influence steric and electronic properties, which may affect binding to biological targets.[4]

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃O | - |

| Molecular Weight | 193.25 g/mol | - |

| XLogP3-AA | 0.9 | PubChem (Analog Prediction) |

| Hydrogen Bond Donor Count | 1 | PubChem (Analog Prediction) |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Analog Prediction) |

| Topological Polar Surface Area | 51.9 Ų | PubChem (Analog Prediction) |

| Predicted Solubility | Soluble in water and polar organic solvents | Based on structural motifs[5] |

Note: Properties are computationally predicted based on the structure and may vary from experimental values.

Synthesis and Characterization Workflow

A robust and efficient synthesis is critical for enabling further biological evaluation. The most logical approach for synthesizing 3-hydroxy-1-(3-methylpyrazin-2-yl)piperidine is a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the coupling of a commercially available or readily synthesized halo-pyrazine with 3-hydroxypiperidine.

Detailed Synthesis Protocol

This protocol describes a standard Buchwald-Hartwig amination, a powerful method for forming C-N bonds. The choice of a palladium catalyst and a suitable phosphine ligand is crucial for achieving high yields and minimizing side reactions.

Step-by-Step Methodology:

-

Reactor Setup: To a dry, oven-baked round-bottom flask, add 2-chloro-3-methylpyrazine (1.0 eq), (R/S)-3-hydroxypiperidine (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), and a phosphine ligand like Xantphos (0.04 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Solvent and Base Addition: Add a dry, degassed solvent such as toluene or dioxane, followed by a base, typically sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (2.0 eq).

-

Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazine and piperidine protons. Key signals would include two aromatic protons on the pyrazine ring, a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH) in the piperidine ring, and a characteristic set of multiplets for the other piperidine methylene protons. The methyl group on the pyrazine ring will appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. Expect to see signals for the aromatic carbons of the pyrazine ring and the aliphatic carbons of the piperidine ring. The carbon attached to the hydroxyl group will be shifted downfield.[6]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the compound (m/z 194.25), confirming its identity. Fragmentation patterns can provide further structural information.[7]

Potential Pharmacological Profile and Mechanism of Action

While no direct biological data exists for 3-hydroxy-1-(3-methylpyrazin-2-yl)piperidine, its structural components suggest several potential therapeutic applications. The piperidine moiety is a well-established scaffold in drugs targeting the central nervous system (CNS).[3] The combination with a pyrazine ring, found in various bioactive molecules, suggests potential interactions with neurotransmitter receptors.[2]

Potential Therapeutic Areas:

-

Neuropsychiatric Disorders: Many piperidine and piperazine derivatives exhibit activity at dopamine, serotonin, and sigma receptors.[2][8] This compound could be investigated as a potential antipsychotic, antidepressant, or anxiolytic agent.

-

Neurological Disorders: Compounds containing the piperidine scaffold have been explored for neurodegenerative diseases like Alzheimer's, often by targeting enzymes such as acetylcholinesterase.[3][9]

-

Inflammatory Diseases: Certain pyrazine derivatives have demonstrated anti-inflammatory properties.[4] The subject molecule could potentially modulate inflammatory pathways.

-

Oncology: The piperidine ring is a feature in some anticancer agents, and its derivatives have been synthesized and tested for such activities.[1]

Experimental Protocols for Biological Screening

To validate the hypothesized biological activities, a tiered screening approach is recommended, starting with in vitro assays.

Receptor Binding Assay (Example: Dopamine D2 Receptor)

This protocol outlines a competitive radioligand binding assay to determine the affinity of the compound for a specific G-protein coupled receptor (GPCR).

Step-by-Step Methodology:

-

Membrane Preparation: Use commercially available cell membranes expressing the human dopamine D2 receptor or prepare them from a stable cell line.

-

Assay Setup: In a 96-well plate, combine the cell membranes, a radioligand (e.g., [³H]-Spiperone), and varying concentrations of the test compound (3-hydroxy-1-(3-methylpyrazin-2-yl)piperidine).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Scintillation Counting: Wash the filters, dry them, and add scintillation cocktail. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value can be converted to an affinity constant (Kᵢ).

In Vitro Anti-Inflammatory Assay (LPS-induced Cytokine Release)

This assay measures the ability of the compound to suppress the production of pro-inflammatory cytokines in immune cells.

Step-by-Step Methodology:

-

Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include vehicle-only and unstimulated controls.

-

Incubation: Incubate the cells for 18-24 hours to allow for cytokine production and release into the supernatant.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a pro-inflammatory cytokine (e.g., TNF-α or IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of the test compound and determine the IC₅₀ value.

Conclusion and Future Directions

3-hydroxy-1-(3-methylpyrazin-2-yl)piperidine represents a promising scaffold for the development of novel therapeutics. Its synthesis is achievable through established synthetic methodologies, and its structure suggests a range of potential biological activities, particularly within the central nervous system. The immediate next steps should focus on the synthesis, purification, and full spectroscopic characterization of the molecule. Following this, the proposed in vitro screening assays should be conducted to determine its primary biological targets. Positive hits would warrant further investigation into its mechanism of action, selectivity profiling against a broader panel of receptors, and initial ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity assessments. Subsequent lead optimization efforts could explore modifications at the hydroxyl group, the methyl group, or the piperidine ring to enhance potency, selectivity, and drug-like properties.

References

- ChemicalBook. 3-Hydroxy-1-methylpiperidine | 3554-74-3.

- Ketone Pharma. 3-Hydroxy Piperidine | Supplier.

- Google Patents. CN104892608A - 1-(3-hydroxymethylpyridine-2-yl)-4-methyl-2-phenylpiperazine synthesis method.

- PubChem. Patent US-6437136-B2 - Process for the preparation of (−)cis-3-hydroxy-1-methyl-4-(2,4,6-trimethoxyphenyl)piperidine.

- Benchchem. 1-(3-Methylpyrazin-2-yl)piperidin-3-amine hydrochloride | 1261230-46-9.

- Keio University. Preparation of (R)-3-hydroxy-n-methylpiperidine, a synthetic key intermediate of (R)-mepenzolate, based on the lipase-catalyzed resolution of the racemic form.

- ChemicalBook. (R)-3-Hydroxy-1-methyl-piperidine | 28808-26-6.

- Organic Syntheses. Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl).

- Google Patents. US11479552B2 - Substituted piperidine compounds and their use.

- Google Patents. US7084277B2 - 3-Amino-piperidine derivatives and methods of manufacture.

- Synblock. CAS 3554-74-3 | 3-Hydroxy-1-methylpiperidine.

- Googleapis.com. United States Patent, W'IH.

- MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.

- PubChem. 3-Piperidinol, 1-methyl- | C6H13NO | CID 98016.

- PubMed. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

- MDPI. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities.

- ScienceDirect. X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl).

- ResearchGate. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.

- ChemicalBook. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR spectrum.

- ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.

- ResearchGate. Preparation of (R)-3-Hydroxy-N-methylpiperidine, a Synthetic Key Intermediate of (R)-Mepenzolate, Based on the Lipase-Catalyzed Resolution of the Racemic Form | Request PDF.

- PubMed Central. Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists.

- ResearchGate. (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.

- UNIPI. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. ijnrd.org [ijnrd.org]

- 4. 1-(3-Methylpyrazin-2-yl)piperidin-3-amine hydrochloride | 1261230-46-9 | Benchchem [benchchem.com]

- 5. 3-Hydroxy Piperidine | Supplier - Ketone Pharma [ketonepharma.com]

- 6. 3-Hydroxy-1-methylpiperidine(3554-74-3) 13C NMR [m.chemicalbook.com]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. re.public.polimi.it [re.public.polimi.it]

- 9. ajchem-a.com [ajchem-a.com]

Pyrazine-Piperidine Hybrid Scaffolds: Engineering Physicochemical Superiority in Drug Discovery

Executive Summary

The pyrazine-piperidine hybrid represents a "privileged scaffold" in modern medicinal chemistry, offering a strategic solution to the "molecular obesity" crisis—the tendency of drug candidates to become overly lipophilic and insoluble. By coupling the electron-deficient, hydrogen-bond-accepting pyrazine ring with the

Part 1: The Medicinal Chemistry Rationale[1][2][3]

The Synergistic Architecture

The utility of this hybrid lies in the complementary nature of its two components. Unlike bi-aryl systems (e.g., biphenyls) which suffer from planarity and poor aqueous solubility, the pyrazine-piperidine motif introduces essential vectorality and three-dimensionality.

-

The Pyrazine Anchor (The Warhead):

-

Electronic Character: Highly

-deficient (two nitrogen atoms at 1,4-positions). This lowers the LUMO energy, making the ring susceptible to nucleophilic attack (facilitating covalent drug design) and enhancing -

H-Bonding: Acts as a weak base (

) but a significant hydrogen bond acceptor, crucial for interacting with kinase hinge regions.

-

-

The Piperidine Tail (The Solubilizer):

-

Character: Breaks molecular planarity. Increasing the fraction of

-

Basic Center: The piperidine nitrogen (

) is protonated at physiological pH, allowing for the formation of critical salt bridges with acidic residues (Aspartate, Glutamate) often found in the solvent-exposed regions of GPCRs and kinases.

-

Character: Breaks molecular planarity. Increasing the fraction of

Physicochemical Comparison

The following table contrasts the Pyrazine-Piperidine scaffold with a traditional Pyrazine-Phenyl scaffold, demonstrating the "Lipophilic Efficiency" advantage.

| Property | Pyrazine-Phenyl (Bi-aryl) | Pyrazine-Piperidine (Hybrid) | Impact on Drugability |

| Geometry | Planar (0° - 30° twist) | 3D / Chair Conformation | Reduced crystal packing energy; higher solubility. |

| LogP (Lipophilicity) | High (> 3.5 typical) | Moderate (1.5 - 2.5 typical) | Lower lipophilicity improves metabolic stability. |

| pKa (Basic) | Neutral | Basic (~10.5) | Lysosomotropic trapping; salt bridge formation. |

| Solubility | Low (< 10 µM) | High (> 100 µM) | Improved oral bioavailability. |

| Metabolic Risk | CYP450 Induction (Aryl) | Piperidine requires specific stabilization (see Sec 4). |

Part 2: Synthetic Architectures & Decision Logic

Synthetic Strategy: The C-N Bond Formation

Constructing the core N-(pyrazin-2-yl)piperidine bond requires selecting between Nucleophilic Aromatic Substitution (

Diagram 1: Synthetic Decision Matrix

(Visualizing the logic flow for selecting the optimal synthetic route)

Caption: Decision tree for C-N bond formation based on pyrazine electronic activation.

Protocol: Optimized Buchwald-Hartwig Amination

For unactivated pyrazines (e.g., 2-chloropyrazine with electron-donating substituents),

Objective: Synthesis of N-(3-methylpyrazin-2-yl)piperidine-4-carboxamide.

Reagents:

-

Substrate: 2-Chloro-3-methylpyrazine (1.0 equiv)

-

Amine: Piperidine-4-carboxamide (1.2 equiv)

-

Catalyst:

(Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%) -

Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)

-

Base:

(Cesium Carbonate) (2.0 equiv) -

Solvent: 1,4-Dioxane (Anhydrous, degassed)

Step-by-Step Methodology:

-

Inert Environment Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under a stream of Argon. Causality: Palladium(0) species are sensitive to oxidation; oxygen must be excluded to prevent catalyst deactivation (formation of Pd-black).

-

Solvent Degassing: Sparge anhydrous 1,4-dioxane with Argon for 20 minutes.

-

Catalyst Pre-complexation: Add

and Xantphos to the flask. Add 20% of the solvent volume. Stir at room temperature for 10 minutes. Observation: Solution should turn from dark purple/red to a yellow/orange hue, indicating the formation of the active Pd-Ligand complex. -

Substrate Addition: Add the 2-chloro-3-methylpyrazine, the piperidine derivative, and the

. Wash down sides with remaining solvent. -

Reaction: Heat the mixture to 100°C. Monitor via TLC or LCMS every 2 hours.

-

Self-Validating Check: The reaction is complete when the starting material (2-chloropyrazine) peak disappears on LCMS (

129/131 pattern vanishes) and the product peak (

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite (to remove Pd and inorganic salts). Wash the pad with EtOAc. Concentrate the filtrate in vacuo.

-

Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).

Part 3: Therapeutic Applications & Case Studies

Oncology: Kinase Inhibitors

In kinase drug discovery, the pyrazine ring often functions as the "Hinge Binder," mimicking the adenine ring of ATP. The piperidine moiety extends into the "Solvent Front" or the "Ribose Pocket," improving solubility and selectivity.

-

Mechanism: The N1 or N4 of the pyrazine accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met, Leu residues).

-

Case Study: ALK Inhibitors. Pyrazine-piperidine analogues have shown efficacy against Non-Small Cell Lung Cancer (NSCLC) by overcoming resistance mutations (e.g., L1196M). The piperidine tail can be substituted with polar groups (e.g., morpholine, N-methyl) to tune the logD.

Neuroscience: H3 and Sigma-1 Receptor Antagonists

The scaffold is highly prevalent in CNS agents due to the ability of the piperidine to cross the Blood-Brain Barrier (BBB) via active transport or passive diffusion (if LogP is optimized).

-

Mechanism:

-

H3 Receptor: The basic nitrogen of piperidine forms a salt bridge with a conserved Aspartate residue (Asp3.32) in the transmembrane domain.

-

Sigma-1 Receptor: The hydrophobic pyrazine ring occupies the primary hydrophobic pocket, while the piperidine nitrogen interacts with Glu172.

-

-

Dual Action: Recent studies [1, 2] highlight dual H3/Sigma-1 ligands using this scaffold for treating neuropathic pain. The piperidine core is identified as the critical structural feature enabling this dual affinity.[1][2][3]

Diagram 2: Pharmacophore Interaction Model

(Visualizing the binding mode in a generic GPCR/Kinase pocket)

Caption: Pharmacophore model showing the dual-interaction capability of the scaffold.

Part 4: Lead Optimization Strategy

While the piperidine ring improves solubility, it introduces a "metabolic soft spot." The

Stabilization Tactics:

-

Fluorination: Introducing fluorine at the 3- or 4-position of the piperidine ring lowers the electron density of the C-H bonds, preventing metabolic oxidation (metabolic blocking).

-

Steric Hindrance: Methylation at the

-carbon (2-methylpiperidine) sterically hinders the approach of the heme-iron of CYP450. -

Bridgehead Constraints: Using bridged piperidines (e.g., 8-azabicyclo[3.2.1]octane) locks the conformation and reduces metabolic liability.

References

-

Szczepańska, K., et al. (2022). Structural and molecular insight into Piperazine and Piperidine derivatives as Histamine H3 and Sigma-1 receptor antagonists with promising antinociceptive properties.[2] Scientific Reports/University of Siena.

-

Amata, E., et al. (2023).[3] Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain.[1] Journal of Medicinal Chemistry.

-

BenchChem. (2025).[4] Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. BenchChem Protocols.

-

Choudhary, D., et al. (2022).[5] Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds.

-

Garg, S., et al. (2026).[6] Exploring the Therapeutic Landscape: Synthesis and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores. Bentham Science.

Sources

- 1. iris.unict.it [iris.unict.it]

- 2. Structural and molecular insight into Piperazine and Piperidine derivatives as Histamine H3 and Sigma-1 receptor antagonists with promising antinociceptive properties [usiena-air.unisi.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Exploring the Therapeutic Landscape: Synthesis, Characterization, and Anticancer Activity of Novel Pyrazine-Piperidine Amide Pharmacophores in Human Lung Carcinoma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The 3-Hydroxypiperidine Scaffold: Synthetic Versatility and Medicinal Utility

[1]

Executive Summary

The 3-hydroxypiperidine moiety represents a "privileged scaffold" in modern medicinal chemistry, serving as both a versatile chiral building block and a potent pharmacophore.[1] Its structural utility lies in the C3 chiral center, which offers a specific vector for hydrogen bonding, solubility modulation, and stereochemical control. This guide analyzes the scaffold's role in blockbuster drugs like Ibrutinib , its application in glycosidase inhibitors, and provides field-proven protocols for its stereoselective synthesis and functionalization.

Structural & Stereochemical Fundamentals

The Pharmacophore

Unlike its 4-hydroxy isomer, 3-hydroxypiperidine introduces immediate chirality to the piperidine ring.[1] This asymmetry is critical in drug-target interactions where the spatial arrangement of the hydroxyl group (or its derivatives) dictates binding affinity.

-

H-Bonding Vector: The C3-hydroxyl group acts as a hydrogen bond donor/acceptor, often interacting with backbone carbonyls or side-chain residues in the binding pocket (e.g., kinase hinge regions).

-

Conformational Bias: The substituent at C3 influences the ring pucker. In 1,3-disubstituted piperidines, A-strain minimization often dictates a specific chair conformation, which can be exploited to lock bioactive conformations.

-

Physicochemical Properties: Introduction of the polar hydroxyl group lowers the LogP (lipophilicity) compared to the parent piperidine, improving aqueous solubility and metabolic stability by blocking potential sites of oxidative metabolism.

Stereochemical Imperative

The biological activity of 3-substituted piperidines is almost exclusively enantiospecific.

-

(S)-Enantiomer: Often the requisite precursor for Ibrutinib (via inversion).

-

(R)-Enantiomer: Found in specific neurokinin receptor antagonists.

-

Racemic Mixtures: Generally avoided in late-stage development due to off-target effects and regulatory requirements.

Synthetic Strategies: Accessing the Scaffold

High-purity enantiomers are required for pharmaceutical applications. Three primary routes dominate the landscape.

Route A: Biocatalytic Asymmetric Reduction (Green & Scalable)

This is the current industrial standard for producing (S)-1-Boc-3-hydroxypiperidine with >99% ee.

-

Substrate: N-Boc-3-piperidone.[1][]

-

Catalyst: Ketoreductases (KREDs) or Carbonyl Reductases (e.g., from Candida parapsilosis or Rhodococcus erythropolis).

-

Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

-

Advantage: Mild conditions (pH 7, 30°C), high yield, and avoidance of toxic transition metals.

Route B: Chemical Resolution (Traditional)

Historically, racemic 3-hydroxypiperidine (produced by hydrogenation of 3-hydroxypyridine) was resolved using chiral acids.

-

Resolving Agents: Dibenzoyl-L-tartaric acid or Camphorsulfonic acid.

-

Limitation: Maximum 50% theoretical yield (without dynamic kinetic resolution), labor-intensive crystallization.

Route C: De Novo Synthesis (Chiral Pool)

Starting from chiral amino acids or sugars (e.g., L-arabinose).

-

Utility: Best for complex, polysubstituted derivatives (e.g., iminosugars like Miglitol).

-

Drawback: High step count compared to direct reduction.

Medicinal Chemistry Case Studies

Case Study 1: Ibrutinib (BTK Inhibitor)

Role: Chiral Precursor via Stereochemical Inversion. Ibrutinib, a blockbuster drug for mantle cell lymphoma, contains a piperidine ring linked to a pyrazolo[3,4-d]pyrimidine core.

-

Mechanism: The synthesis starts with (S)-1-Boc-3-hydroxypiperidine .[3][4][5]

-

Key Transformation: A Mitsunobu reaction couples the (S)-alcohol with the pyrimidine core. This reaction proceeds via an

mechanism, causing an inversion of configuration at C3. -

Result: The final drug possesses the (R)-configuration at the nitrogen linkage. This case exemplifies the use of the 3-hydroxy group as a "stereochemical handle" to install a nitrogen nucleophile with precise geometry.

Case Study 2: Febrifugine (Antimalarial Natural Product)

Role: Direct Pharmacophore.[6] Febrifugine is a quinazolinone alkaloid where the 3-hydroxyl group is intrinsic to the molecule's structure.

-

Structure: trans-2,3-disubstituted piperidine.

-

Activity: The hydroxyl group and the bridgehead nitrogen form a coordination motif essential for inhibiting prolyl-tRNA synthetase in Plasmodium falciparum.

-

Challenge: The natural product causes emesis (vomiting). Synthetic analogs (e.g., Halofuginone) modify the ring substituents while retaining the core 3-hydroxy-piperidine geometry to maintain potency while reducing toxicity.

Case Study 3: Miglitol (Alpha-Glucosidase Inhibitor)

Role: Transition State Mimic. Miglitol is a polyhydroxylated piperidine (iminosugar).

-

Mechanism: The protonated nitrogen mimics the oxocarbenium ion transition state of glycoside hydrolysis. The hydroxyl groups (including at C3) mimic the hydroxyls of glucose, providing specific hydrogen bonding network within the enzyme active site.

Visualizing the Synthetic Logic

Diagram 1: Ibrutinib Synthesis & Stereochemical Inversion

This workflow illustrates the critical inversion step converting the (S)-alcohol to the (R)-amine derivative.

Caption: Synthetic pathway for Ibrutinib highlighting the stereochemical inversion from (S)-alcohol to (R)-amine linkage.

Detailed Experimental Protocols

Protocol 1: Biocatalytic Synthesis of (S)-1-Boc-3-hydroxypiperidine

Target: >99% ee, Scalable Preparation

Reagents:

-

N-Boc-3-piperidone (Substrate)[1][]

-

Recombinant E. coli cells expressing KRED (e.g., KRED-101 or Candida derived) and Glucose Dehydrogenase (GDH).

-

NADP+ (Cofactor, catalytic amount).

-

Glucose (Stoichiometric reductant).

-

Phosphate Buffer (100 mM, pH 7.0).

Procedure:

-

Preparation: Suspend recombinant cells (10 g wet weight/L) in Phosphate Buffer (pH 7.0).

-

Initiation: Add Glucose (1.5 eq) and NADP+ (0.1 mM).

-

Substrate Addition: Add N-Boc-3-piperidone (dissolved in minimal IPA or DMSO if necessary) to a final concentration of 50-100 g/L.

-

Incubation: Stir at 30°C, 200 rpm. Monitor pH and maintain at 7.0 using 1M NaOH (pH drops as gluconic acid forms).

-

Monitoring: Monitor consumption of ketone by HPLC or TLC (EtOAc:Hexane 1:1). Reaction typically completes in 12-24 hours.

-

Workup: Centrifuge to remove cells. Extract supernatant with Ethyl Acetate (3x).

-

Purification: Dry organic layer over

, filter, and concentrate. Recrystallize from Hexane/Ether if necessary.-

Validation: Chiral HPLC (Chiralpak AD-H, Hexane/IPA 90:10). Expect (S)-enantiomer >99% ee.[7]

-

Protocol 2: Mitsunobu Coupling (Stereoinversion)

Context: Coupling (S)-3-OH-piperidine with a phenol or heterocycle (General Procedure).

Reagents:

-

Nucleophile (e.g., Phenol, Imide, or Heterocycle like Pyrazolopyrimidine) (1.0 - 1.2 eq).

-

Triphenylphosphine (

) (1.5 eq). -

DIAD (Diisopropyl azodicarboxylate) (1.5 eq).

-

Solvent: Anhydrous THF or Toluene.

Procedure:

-

Setup: Under

atmosphere, dissolve (S)-1-Boc-3-hydroxypiperidine, Nucleophile, and -

Addition: Add DIAD dropwise over 20 minutes. Maintain temperature <5°C to prevent side reactions.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12-18 hours.

-

Quench: Add water or saturated

. -

Extraction: Extract with EtOAc. Wash with brine.

-

Purification: Flash column chromatography (Silica gel).

-

Note: The product will have the inverted (R) configuration at the C3 position.

-

SAR & Future Perspectives

Structure-Activity Relationship (SAR) Summary

| Modification | Effect on Activity/Properties |

| C3-OH (Free) | Increases solubility; H-bond donor. Essential for "sugar mimic" activity. |

| C3-O-Aryl | Increases lipophilicity; targets specific hydrophobic pockets (e.g., GPCRs). |

| C3-N-Linked (Inverted) | Critical for kinase inhibitors (Ibrutinib).[7] Rigidifies the linker to the warhead. |

| N1-Substitution | Modulates pharmacokinetic profile (clearance, bioavailability). Acrylamides at N1 provide covalent inhibition. |

Future Outlook

-

C-H Activation: Emerging methods allow for the direct functionalization of the C3 position of piperidines without pre-functionalized precursors, though stereocontrol remains a challenge.

-

Flow Chemistry: Continuous flow hydrogenation of 3-hydroxypyridine is becoming a viable industrial route for racemic starting materials, which can then be kinetically resolved using lipases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23293, 3-Hydroxypiperidine. Retrieved from [Link]

-

Grokipedia (2025). Febrifugine: Structure and Antimalarial Activity.[6] Retrieved from [Link]

- Google Patents (2017).Process for preparing ibrutinib and its intermediates (WO2017074265A1).

-

MDPI (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase. Retrieved from [Link][5]

Sources

- 1. N-Boc-4-hydroxypiperidine: Key Pharmaceutical Intermediate for Piperidine-Based Drug Synthesis_Chemicalbook [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Preparation method of Ibrutinib intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN105820168A - Preparation method of Ibrutinib intermediate - Google Patents [patents.google.com]

- 6. The chemistry and biology of febrifugine and halofuginone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-(3-Methylpyrazin-2-yl)piperidin-3-ol

Abstract

This document provides a detailed protocol for the synthesis of 1-(3-Methylpyrazin-2-yl)piperidin-3-ol, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis is achieved through a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-methylpyrazine and piperidin-3-ol. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety protocols, and methods for purification and characterization. The content herein is designed for researchers, chemists, and professionals in drug development, providing the technical insights necessary for successful and reproducible synthesis.

Introduction and Scientific Background

Pyrazine and piperidine scaffolds are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] The target molecule, this compound, combines these two key heterocycles, making it a desirable intermediate for library synthesis and lead optimization programs.

The core of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. Electron-deficient aromatic rings, such as the pyrazine ring in 2-chloro-3-methylpyrazine, are susceptible to attack by nucleophiles. The presence of two electron-withdrawing nitrogen atoms in the pyrazine ring significantly activates the chlorine atom at the C2 position for substitution.[3] Piperidin-3-ol serves as the nucleophile, with its secondary amine attacking the electron-deficient carbon, leading to the displacement of the chloride leaving group. A non-nucleophilic base is required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The secondary amine of piperidin-3-ol attacks the carbon atom bearing the chlorine on the pyrazine ring. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by resonance across the electron-withdrawing pyrazine ring.

-

Leaving Group Elimination: The aromaticity of the pyrazine ring is restored by the elimination of the chloride ion, yielding the final product.

Caption: The SNAr mechanism for the synthesis of the target compound.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the final product. Adjustments may be necessary for scaling up.

Materials and Equipment

| Reagents & Solvents | Grade | Supplier Example | Equipment |

| 2-chloro-3-methylpyrazine | ≥98% | Sigma-Aldrich | 100 mL Three-neck round-bottom flask |

| Piperidin-3-ol | ≥98% | Sigma-Aldrich | Magnetic stirrer with heating mantle |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Condenser and drying tube (CaCl₂) |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | Thermometer/Temperature probe |

| Ethyl Acetate (EtOAc) | ACS Grade | VWR | Nitrogen/Argon gas inlet |

| Brine (Saturated NaCl solution) | N/A | Lab-prepared | Separatory funnel (250 mL) |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | J.T.Baker | Rotary evaporator |

| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | Glassware for column chromatography |

Safety Precautions

-

2-chloro-3-methylpyrazine: This compound is harmful if swallowed and causes skin and serious eye irritation.[4] It may also cause respiratory irritation. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).[5]

-

Piperidin-3-ol: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear full PPE.

-

DMF: A known reproductive toxin. Avoid inhalation and skin contact. Use only in a fume hood.

-

General: The reaction should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with atmospheric moisture.

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a thermometer, and a nitrogen inlet. Place the flask in a heating mantle.

-

Reagent Addition: To the flask, add 2-chloro-3-methylpyrazine (1.28 g, 10.0 mmol, 1.0 eq), piperidin-3-ol (1.21 g, 12.0 mmol, 1.2 eq), and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq).

-

Expert Insight: Using a slight excess of piperidin-3-ol (1.2 eq) ensures the complete consumption of the limiting reagent, 2-chloro-3-methylpyrazine. A full 2.0 equivalents of K₂CO₃ are used to effectively neutralize the HCl byproduct and drive the reaction forward.

-

-

Solvent Addition: Add 30 mL of anhydrous DMF to the flask via syringe.

-

Reaction Conditions: Begin stirring the mixture and heat to 100-110 °C. Maintain this temperature for 12-18 hours.

-

Trustworthiness Check: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of 10% Methanol in Dichloromethane. The disappearance of the 2-chloro-3-methylpyrazine spot (visualized under UV light at 254 nm) indicates reaction completion.

-

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Work-up and Purification

-

Quenching: Pour the cooled reaction mixture into 150 mL of cold water. An oily or solid crude product may precipitate.

-

Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

-

Expert Insight: Ethyl acetate is chosen for its ability to dissolve the product while being immiscible with water. Multiple extractions ensure maximum recovery of the product from the aqueous phase.

-

-

Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and inorganic salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[6][7]

-

Eluent: A gradient of 2% to 10% methanol in dichloromethane.

-

Fraction Collection: Collect fractions and analyze by TLC.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid or viscous oil.

-

Data Summary and Characterization

Quantitative Data

| Parameter | Value | Notes |

| Mass of 2-chloro-3-methylpyrazine | 1.28 g | 10.0 mmol (1.0 eq) |

| Mass of Piperidin-3-ol | 1.21 g | 12.0 mmol (1.2 eq) |

| Mass of K₂CO₃ | 2.76 g | 20.0 mmol (2.0 eq) |

| Reaction Temperature | 100-110 °C | |

| Reaction Time | 12-18 hours | Monitored by TLC |

| Theoretical Yield | 1.93 g | Based on the limiting reagent |

| Typical Experimental Yield | 1.45 - 1.64 g | 75-85% |

Expected Characterization Data

The identity and purity of the final product should be confirmed using standard analytical techniques. Expected spectral data, based on analogous structures, are as follows:[8][9][10]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.0-8.2 (m, 2H, pyrazine-H)

-

δ 4.0-4.2 (m, 1H, CH-OH)

-

δ 3.6-3.8 (m, 2H, piperidine-H adjacent to N)

-

δ 3.2-3.4 (m, 2H, piperidine-H adjacent to N)

-

δ 2.45 (s, 3H, pyrazine-CH₃)

-

δ 1.8-2.2 (m, 4H, piperidine-CH₂)

-

δ 1.6-1.8 (br s, 1H, OH)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 155.1 (C)

-

δ 148.5 (C)

-

δ 134.2 (CH)

-

δ 131.8 (CH)

-

δ 66.5 (CH-OH)

-

δ 53.1 (CH₂)

-

δ 46.8 (CH₂)

-

δ 32.5 (CH₂)

-

δ 22.7 (CH₂)

-

δ 20.9 (CH₃)

-

-

Mass Spectrometry (ESI+): Expected m/z for C₁₀H₁₅N₃O: 194.1288 [M+H]⁺.

Overall Synthesis Workflow

Caption: High-level workflow for the synthesis and purification process.

References

- Jubilant Ingrevia Limited.

- Sigma-Aldrich.

- The Good Scents Company. 2-chloro-3-methyl pyrazine, 95-58-9.

- Hoffman Fine Chemicals. CAS 68303-35-5 | 2-Chloro-3,5,6-trimethylpyrazine.

- Sigma-Aldrich. 2-chloro-3-methylpyrazine.

- International Journal of Chemical and Biological Sciences.

- MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- International Journal of ChemTech Research. Spectroscopic and Thermodynamic Properties of Novel 1-(4-Methylpiperazine-1-yl-methyl)-3-benzyl-4-(3.

- KTU ePubl. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.

- Google Patents. WO2007146072A2 - Process for synthesizing piperazine-piperidine compounds.

- MDPI.

- Benchchem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.

- PubMed. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-).

- Asian Journal of Chemistry. Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones.

- ACS Publications. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.

- Senshu University Repository. Synthesis of 3,3'-Dichloro-2,2'-bipyrazine.

- Semantic Scholar. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives via Mn(OAc)

- Google Patents.

- PMC. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase.

- Semantic Scholar.

- ResearchGate.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-chloro-3-methylpyrazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]

- 9. epubl.ktu.edu [epubl.ktu.edu]

- 10. asianpubs.org [asianpubs.org]

Application Notes and Protocols for Nucleophilic Aromatic Substitution on Pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) protocols for the functionalization of pyrazine derivatives. As a core scaffold in numerous FDA-approved drugs and biologically active compounds, the pyrazine ring's unique electronic properties make it a prime target for modification in medicinal chemistry and materials science.[1][2] These protocols are designed to be a practical resource, explaining not just the "how" but also the "why" behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

The Chemistry of SNAr on Pyrazines: An Overview

The pyrazine ring is an electron-deficient N-heterocycle, a characteristic that makes it particularly susceptible to nucleophilic aromatic substitution. This reactivity is a cornerstone of pyrazine chemistry, especially for the functionalization of halopyrazines.[3] The two nitrogen atoms in the ring act as strong electron-withdrawing groups, which polarizes the carbon-halogen bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction. This inherent electronic deficiency often allows SNAr reactions to proceed under relatively mild conditions, sometimes even without the need for a metal catalyst.[4]

The reactivity of halopyrazines in SNAr reactions is influenced by several factors:

-

The Nature of the Halogen: The reactivity order can vary depending on the rate-determining step of the reaction. When the attack of the nucleophile is the rate-determining step, the high electronegativity of fluorine makes fluoropyrazines the most reactive substrates.[5]

-

Substituents on the Pyrazine Ring: The position and electronic nature of other substituents on the pyrazine ring can significantly influence the regioselectivity and rate of SNAr reactions. Electron-withdrawing groups will further activate the ring towards nucleophilic attack, while electron-donating groups will have the opposite effect.[3]

While traditional SNAr reactions are highly effective, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also become valuable tools for forming carbon-nitrogen bonds with pyrazine cores, particularly with less reactive or more complex substrates.[5][6]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common SNAr reactions on pyrazine derivatives.

Protocol for Amination of Chloropyrazines

The introduction of amine functionalities is a critical transformation in the synthesis of many biologically active pyrazine derivatives. This protocol describes a general method for the amination of chloropyrazines.

Workflow for Amination of Chloropyrazines

Caption: General workflow for the amination of chloropyrazines.

Materials:

-

Chloropyrazine derivative (1.0 eq)

-

Amine (primary or secondary, 1.1-2.0 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), 2.0 eq)

-

Solvent (e.g., DMSO, DMF, or a greener solvent like water)[4]

-

Anhydrous sodium sulfate or magnesium sulfate

-

Solvents for extraction (e.g., ethyl acetate, dichloromethane)

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the chloropyrazine derivative (1.0 eq) and the chosen solvent.

-

Add the amine (1.1-2.0 eq) and the base (2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically between 80-130 °C) and stir vigorously.[4][7]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMSO and DMF are commonly used as they can dissolve a wide range of reactants and are stable at high temperatures.[1] The use of water with a base like KF has been reported as a greener alternative.[4]

-

Base: The base is crucial for neutralizing the HCl that is formed as a byproduct of the reaction, driving the equilibrium towards the product. The choice of base can influence the reaction rate and selectivity.

-

Temperature: Heating is typically required to overcome the activation energy of the reaction. The optimal temperature will depend on the reactivity of the specific chloropyrazine and amine being used.

Protocol for Alkoxylation of Halopyrazines

The introduction of alkoxy groups can significantly alter the physicochemical properties of pyrazine derivatives, impacting their solubility and biological activity.

Materials:

-

Halopyrazine derivative (1.0 eq)

-

Alcohol (can be used as the solvent or in a co-solvent)

-

Base (e.g., NaH, K₂CO₃, or a non-ionic base)

-

Anhydrous solvent (e.g., THF, dioxane)

-

Quenching agent (e.g., saturated aqueous NH₄Cl)

-

Solvents for extraction and chromatography

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (e.g., NaH, 1.2 eq) in the anhydrous solvent.

-

Slowly add the alcohol (1.2 eq) to the suspension at 0 °C and stir for 30 minutes to form the alkoxide.

-

Add a solution of the halopyrazine derivative (1.0 eq) in the anhydrous solvent to the alkoxide solution.

-

Allow the reaction to warm to room temperature and then heat to reflux, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical when using strong, moisture-sensitive bases like NaH to prevent quenching of the base and potential side reactions.

-

Alkoxide Formation: The in-situ formation of the alkoxide from the corresponding alcohol and a strong base generates a potent nucleophile necessary for the substitution reaction.

Protocol for Thiolation of Halopyrazines

Thiolated pyrazines are important intermediates and can exhibit interesting biological properties.

Materials:

-

Halopyrazine derivative (1.0 eq)

-

Thiol (1.1 eq)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., DMF, NMP)

-

Solvents for work-up and purification

Procedure:

-

To a solution of the halopyrazine (1.0 eq) in the chosen solvent, add the thiol (1.1 eq) and the base (2.0 eq).

-

Heat the reaction mixture (typically 60-100 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solution and purify the product by column chromatography.

Data Summary and Comparison

The choice of reaction conditions can significantly impact the outcome of SNAr reactions on pyrazines. The following table summarizes typical conditions for various nucleophiles.

| Nucleophile | Leaving Group | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Primary/Secondary Amine | Cl | K₂CO₃, DIPEA | DMSO, H₂O | 80-130 | 60-95[4][7] |

| Alcohol | Cl, F | NaH, K₂CO₃ | THF, Alcohol | 25-80 | 50-90 |

| Thiol | Cl | Cs₂CO₃ | DMF | 60-100 | 70-95 |

| Arylboronic Acid (Suzuki) | Cl, Br | Pd catalyst, K₂CO₃ | Dioxane/H₂O | 80-120 | 60-90[1] |

| Amine (Buchwald-Hartwig) | Cl, Br | Pd catalyst, NaOtBu | Toluene, Dioxane | 80-110 | 70-95[5] |

Mechanistic Insights

The SNAr reaction on a halopyrazine proceeds through a two-step addition-elimination mechanism.

SNAr Mechanism on Halopyrazine

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry | MDPI [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

Application Note: Precision Synthesis of Chiral 3-Hydroxypiperidine Pyrazine Ligands

Executive Summary & Strategic Importance

Chiral 3-hydroxypiperidine scaffolds fused with pyrazine rings are privileged structures in medicinal chemistry, serving as core pharmacophores for kinase inhibitors (e.g., Crizotinib analogs), GPCR modulators, and p53-Y220C cleft binders. The 3-hydroxyl group provides a critical vector for hydrogen bonding, while the pyrazine ring offers metabolic stability and

This Application Note provides a validated, modular workflow for accessing these ligands with high enantiomeric excess (

Strategic Retro-Synthesis

The synthesis is deconstructed into two critical modules:

-

Chirality Installation: Accessing the (

)- or ( -

Heteroaryl Assembly: Regioselective coupling of the secondary amine to the electron-deficient pyrazine.

Figure 1: Retrosynthetic strategy highlighting the modular assembly of the chiral ligand.

Module 1: Accessing the Chiral Scaffold

Target: (

Achieving high

Method A: Ketoreductase (KRED) Bioreduction (Gold Standard)

Rationale: Unlike chemical resolution (max 50% yield), KRED enzymes reduce the ketone precursor directly to the desired enantiomer with theoretical 100% yield.

Reagents:

-

Enzyme: KRED-112 or KRED-P1 (Codexis/SyncoZymes screening kit recommended)

-

Cofactor: NADP+ / NADPH

-

Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose

-

Buffer: Potassium Phosphate (100 mM, pH 7.0)

Protocol:

-

Buffer Prep: Dissolve glucose (1.5 eq) and NADP+ (1.0 mM) in pH 7.0 phosphate buffer.

-

Enzyme Charge: Add KRED enzyme (2-5 wt% relative to substrate) and GDH (50 U/mmol).

-

Substrate Addition: Dissolve N-Boc-3-piperidone in Isopropyl Alcohol (IPA) (10% of total volume) and add dropwise to the buffer.

-

Reaction: Stir at 30°C for 12–24 hours. Monitor consumption of ketone by TLC or GC.

-

Workup: Extract aqueous phase with Ethyl Acetate (3x). Dry over

and concentrate.

Method B: Enzymatic Kinetic Resolution (CAL-B)

Rationale: If KREDs are unavailable, Candida antarctica Lipase B (CAL-B) provides a robust resolution of the racemic alcohol.

Protocol:

-

Setup: Suspend rac-N-Boc-3-hydroxypiperidine (10 mmol) in dry diisopropyl ether or toluene.

-

Acyl Donor: Add vinyl acetate (5 eq).

-

Catalyst: Add Immobilized CAL-B (Novozym 435, 20 mg/mmol).

-

Incubation: Shake at 30°C. CAL-B selectively acylates the (

)-enantiomer. -

Termination: Stop when conversion reaches 50% (approx. 24–48h). Filter off the enzyme.

-

Separation: Chromatographic separation (Silica gel, Hexane/EtOAc). The slow-moving spot is the unreacted (

)-alcohol (Target). The fast-moving spot is the (

Module 2: The Pyrazine Coupling ( )

Target: (

Direct nucleophilic aromatic substitution (

Step 1: Deprotection

Before coupling, the Boc group must be removed to expose the nucleophilic amine.

-

Dissolve (

)-N-Boc-3-hydroxypiperidine in DCM. -

Add TFA (10 eq) at 0°C. Stir warming to RT for 2 hours.

-

Concentrate.[1][2][6][7][8] Critical: Free base the amine by passing through a weak basic ion-exchange resin or by treating with

in MeOH and filtering, as the ammonium salt reacts poorly in

Step 2: Green Aqueous Coupling

Rationale: Using water as a solvent with KF (Potassium Fluoride) accelerates the reaction via hydrogen-bond activation of the pyrazine and the "on-water" hydrophobic effect, often outperforming DMSO.

Reagents:

-

(

)-3-Hydroxypiperidine (free base, 1.0 eq) -

2-Chloropyrazine (1.2 eq)

-

KF (Potassium Fluoride, 2.0 eq) - Caution: Toxic

-

Solvent: Water (3 mL per mmol)

Protocol:

-

Assembly: In a pressure vial, combine the piperidine, 2-chloropyrazine, and KF in water.

-

Reaction: Seal and heat to 100°C (oil bath) or 130°C (Microwave, 30 min).

-

Note: If solubility is poor, add 10% isopropanol.

-

-

Monitoring: Monitor by LC-MS for the product mass [M+H]+.

-

Workup: Cool to RT. The product often oils out or precipitates. Extract with Isopropyl Acetate or DCM/IPA (3:1).

-

Purification: Flash chromatography (DCM/MeOH 95:5).

Figure 2: Reaction pathway for the aqueous SNAr coupling.

Quality Control & Characterization

Validation of the enantiomeric excess is non-negotiable for biological study.

Chiral HPLC Method:

-

Column: Chiralpak AD-H or IC-3 (Daicel), 4.6 x 250 mm.

-

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Temperature: 25°C.

-

Expected Result: Baseline separation of (

) and (

NMR Validation (1H NMR, 400 MHz, DMSO-d6): Look for the characteristic pyrazine protons:

- 8.2 (d, 1H), 8.0 (d, 1H), 7.7 (dd, 1H).

-

Piperidine multiplets:

4.1 (multiplet, 1H, CH-OH), 3.8-3.0 (m, 4H, N-CH2).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in | Protonated amine (TFA salt) | Ensure rigorous free-basing of the piperidine before coupling. Use 3 eq DIPEA if running in organic solvent. |

| Racemization | High temp + Strong Base | Avoid NaH or strong alkoxides. Stick to Carbonate bases or the KF/Water method which is milder. |

| Regioselectivity Issues | Substituted Pyrazines | If using 2,4-dichloropyrazine, C2 is less reactive than C4.[5] Lower temp to 0°C to selectively target C4; heat to >80°C for C2. |

| Poor Resolution (CAL-B) | Reaction ran too long | Stop reaction strictly at 45-50% conversion. Over-running leads to acylation of the slow enantiomer. |

References

-

Vertex Pharmaceuticals. "Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance." Organic & Biomolecular Chemistry. [Link]

-

Ju, X. et al. "Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine."[4] Organic Process Research & Development. [Link]

-

Schofield, C. et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Chemistry – A European Journal. [Link]

-

Daicel Chiral Technologies. "Chiral Separation Strategies for Pharmaceutical Analysis." [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wuxibiology.com [wuxibiology.com]

- 6. img01.pharmablock.com [img01.pharmablock.com]

- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

Precision Protocol: Buchwald-Hartwig Amination of Piperidine and Pyrazine

Application Note & Experimental Guide

Executive Summary

The coupling of piperidine (a secondary cyclic amine) with 2-chloropyrazine (an electron-deficient heteroaryl chloride) represents a classic challenge in medicinal chemistry. While pyrazines are activated for Nucleophilic Aromatic Substitution (

This guide details a RuPhos Pd G4 -based protocol, selected as the "Gold Standard" for its ability to prevent N-coordination while facilitating rapid oxidative addition to the electron-poor C-Cl bond.

Strategic Analysis: The Pyrazine Challenge

Electronic vs. Steric Conflict

-

The Substrate: 2-Chloropyrazine is significantly less reactive than 2-chloropyrimidine (~100x slower) but more reactive than chlorobenzene.[1] The electron-deficient nature of the ring facilitates oxidative addition but makes the resulting Pd(II) intermediate prone to reduction (hydrodehalogenation) rather than amination.

-

The Trap (Catalyst Poisoning): The pyrazine ring contains two nitrogen atoms capable of

-coordination to the Palladium center. If the ligand is not sufficiently bulky, the substrate binds to Pd through Nitrogen rather than undergoing oxidative addition at the C-Cl bond, creating an inactive "off-cycle" resting state.

Ligand Selection Logic

-

RuPhos: Selected as the primary ligand. Its bulky dicyclohexylphosphino and isopropoxy groups create a "protective shell" around the Pd center, physically blocking the approach of the pyrazine nitrogens while allowing the C-Cl bond to access the metal. It is specifically optimized for secondary amines like piperidine.

-

Xantphos: A bidentate alternative.[2][3] Its wide bite angle enforces reductive elimination, making it a strong backup if the monodentate RuPhos system leads to beta-hydride elimination.

Visualizing the Mechanism

The following diagram illustrates the catalytic cycle, highlighting the specific "Pyrazine Trap" that leads to reaction failure if the wrong ligand is used.

Figure 1: The Catalytic Cycle. Note the "Off-Cycle Trap" (Red) where pyrazine nitrogen coordinates to Pd(0), shutting down the cycle. Bulky ligands prevent this pathway.

Experimental Protocols

Protocol A: The "Gold Standard" (RuPhos Pd G4)

Recommended for initial screening and high-value substrates.

Reagents:

-

Substrate: 2-Chloropyrazine (1.0 equiv)

-

Amine: Piperidine (1.2 equiv)

-

Catalyst: RuPhos Pd G4 (2.0 mol%) [CAS: 1599466-81-5]

-

Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

-

Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step Procedure:

-

Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial equipped with a magnetic stir bar with RuPhos Pd G4 (2 mol%) and NaOtBu (1.5 equiv).

-

Substrate Addition: Add 2-chloropyrazine (1.0 equiv). If the substrate is a solid, add it now. If liquid, add after solvent.

-

Solvent & Amine: Add anhydrous THF (degassed), followed by piperidine (1.2 equiv). Seal the vial with a septum cap (PTFE-lined).

-

Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (800+ rpm) for 2–4 hours.

-

Note: Reaction progress should be monitored by LCMS or GCMS. Look for the disappearance of the chloride (M+ = 114) and appearance of the product (M+ = 163).

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and filter through a small pad of Celite to remove palladium black and salts. Concentrate the filtrate.

-

Purification: The crude material is often clean enough for use. If not, purify via flash chromatography (Hexanes/EtOAc).

Protocol B: The "Robust Alternative" (Xantphos)

Use this if Precatalysts are unavailable or if Protocol A yields <50%.

Reagents:

-

Catalyst Source: Pd(OAc)₂ (2-5 mol%)

-

Ligand: Xantphos (2-5 mol%) [1:1 Pd:Ligand ratio]

-

Base: Cs₂CO₃ (2.0 equiv) - Milder base, better for sensitive groups.

-

Solvent: 1,4-Dioxane (0.2 M)

Procedure Differences:

-

Pre-stir the Pd(OAc)₂ and Xantphos in the solvent for 5-10 minutes to form the active catalyst complex (yellow to orange color change) before adding the substrate and base.

-

Requires higher temperature (100°C ) and longer time (overnight/12-16h) due to the heterogeneous nature of the Cs₂CO₃ base.

Quantitative Comparison of Conditions

| Parameter | Protocol A (RuPhos G4) | Protocol B (Xantphos) | Traditional |

| Active Species | Monodentate Pd-L (Bulky) | Bidentate Pd-L (Chelating) | None (Thermal) |

| Temp | 60°C - 80°C | 100°C | >120°C |

| Time | 2 - 4 Hours | 12 - 16 Hours | 24+ Hours |

| Base | NaOtBu (Strong) | Cs₂CO₃ (Weak) | K₂CO₃ / DIPEA |

| Key Risk | Hydrolysis of Cl (if wet) | Slow conversion | Polymerization / Tars |

| Typical Yield | 85 - 95% | 70 - 85% | 40 - 60% |

Troubleshooting & Optimization Matrix

If Protocol A fails, use this decision tree to diagnose and resolve the issue.

Figure 2: Troubleshooting Decision Tree. Follow the path based on LCMS analysis of the crude mixture.

Specific Failure Modes for Pyrazines:

-

Hydrodehalogenation (M-34 peak): The chloride is replaced by hydrogen.

-

Cause: Slow reductive elimination allows

-hydride elimination or H-abstraction from solvent. -

Fix: Switch from THF to Toluene (non-ethereal). Increase amine concentration.

-

-

Protodehalogenation (Hydrolysis): The chloride is replaced by OH.

-

Cause: Wet NaOtBu or solvent.

-

Fix: Use fresh NaOtBu (should be white, not yellow) and store in desiccator. Use molecular sieves in solvent.

-

References

-

RuPhos Pd G4 Development:RuPhos Pd G4: A catalyst for Suzuki-Miyaura coupling reactions involving 1,2,4-oxadiazoles. (Demonstrates stability with electron-deficient N-heterocycles).

-

Source: Results in Chemistry, 2024. Link

-

-

Buchwald-Hartwig General Review:Applications of Palladium-C

-

Source: Chemical Reviews, 2016. Link

-

-

Pyrazine Reactivity Benchmarking: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Compares 2-chloropyrazine vs 2-chloropyrimidine reactivity).[1][4][5]

-

Source: Chemistry – A European Journal, 2014. Link

-

-

BrettPhos for Mesylates/Chlorides: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions.[6]

-

BenchChem Reactivity Guide:A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines.

Sources

- 1. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 6. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Application Note: 1-(3-Methylpyrazin-2-yl)piperidin-3-ol in Fragment-Based Drug Design

[1][2][3]

Executive Summary

Molecule: 1-(3-Methylpyrazin-2-yl)piperidin-3-ol Role: High-value FBDD scaffold (Privileged Structure) Primary Application: Fragment hit identification and evolution for Kinases, GPCRs, and Protein-Protein Interactions (PPIs).[1][2]

This guide details the utility of This compound as a fragment scaffold.[1][2] Unlike flat, heteroaromatic fragments, this molecule combines a "privileged" aromatic binder (pyrazine) with a defined 3D vector (chiral piperidin-3-ol).[1][2] This combination facilitates "Escape from Flatland," a critical strategy in modern drug design to improve specificity and physicochemical properties.

Chemical Profile & Rationale

Structural Analysis & Design Logic

The molecule is a chimera of two distinct pharmacophores coupled via an

| Feature | Structural Motif | Function in FBDD |

| Hinge/Anchor | 3-Methylpyrazine | The pyrazine nitrogens ( |

| Solubility/Vector | Piperidin-3-ol | The |

| Linkage | C-N Bond | The bond between the pyrazine |

Physicochemical Properties (Rule of 3 Compliance)

Experimental Protocols

Protocol A: Quality Control & Solubility Profiling

Rationale: Fragments are often screened at high concentrations (0.5 mM – 5 mM).[3] Aggregation is the most common cause of false positives.

Materials:

-

Compound: this compound (>95% purity)[2]

-

Buffer:

-DMSO, PBS (pH 7.4),

Step-by-Step Methodology:

-

Purity Check: Dissolve 1 mg in

-DMSO. Acquire -

Aqueous Solubility Limit:

-

Aggregation Assay (DLS):

Protocol B: Ligand-Observed NMR Screening (STD-NMR)

Rationale: Saturation Transfer Difference (STD) NMR is the gold standard for validating weak fragment binders (

Setup:

-

Target Protein: 5–10

M (Concentrated, pure).[3] -

Ligand: 500

M (this compound).[2] -

Ratio: 1:50 to 1:100 (Protein:Ligand).

Workflow:

-

Pulse Sequence: Use a standard STD sequence with a train of Gaussian pulses for saturation.

-